![molecular formula C20H14I2N2O2 B4989153 N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide](/img/structure/B4989153.png)
N,N'-bis(4-iodophenyl)benzene-1,4-dicarboxamide
Overview
Description
N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by the presence of iodine atoms attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-iodoaniline with terephthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in a suitable solvent such as dichloromethane.
- Add terephthaloyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Filter the precipitated product and wash with cold solvent to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polymers and coordination complexes.
Medicinal Chemistry: Investigated for its potential as a building block in drug design and development.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its structural properties contribute to the formation of stable and functional materials through intermolecular interactions and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide: Similar structure but with amino groups instead of iodine.
N,N’-bis(4-bromophenyl)benzene-1,4-dicarboxamide: Contains bromine atoms instead of iodine.
N,N’-bis(4-chlorophenyl)benzene-1,4-dicarboxamide: Contains chlorine atoms instead of iodine.
Uniqueness
N,N’-bis(4-iodophenyl)benzene-1,4-dicarboxamide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The iodine atoms make it suitable for specific coupling reactions and enhance its potential in applications such as organic electronics and catalysis.
Properties
IUPAC Name |
1-N,4-N-bis(4-iodophenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYWTFCRIJYNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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